molecular formula C20H13FN8O2S B11502990 5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(naphthalen-1-yl)-1H-tetrazole

5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(naphthalen-1-yl)-1H-tetrazole

Cat. No.: B11502990
M. Wt: 448.4 g/mol
InChI Key: ODDKPPVIRARSSP-UHFFFAOYSA-N
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Description

5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(naphthalen-1-yl)-1H-tetrazole is a complex organic compound that features a combination of fluorobenzyl, nitrotriazole, sulfanyl, naphthyl, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(naphthalen-1-yl)-1H-tetrazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole: This can be achieved by nitration of 1-(2-fluorobenzyl)-1H-1,2,4-triazole using a nitrating agent such as nitric acid.

    Sulfanylation: The nitrotriazole intermediate is then reacted with a sulfanylating agent to introduce the sulfanyl group.

    Tetrazole Formation: The final step involves the cyclization of the intermediate with a naphthyl group to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous-flow reactors to enhance reaction efficiency and safety, particularly for the nitration step .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(naphthalen-1-yl)-1H-tetrazole is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitrotriazole moiety may play a key role in its bioactivity, potentially through the generation of reactive intermediates that can interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(naphthalen-1-yl)-1H-tetrazole is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C20H13FN8O2S

Molecular Weight

448.4 g/mol

IUPAC Name

5-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]sulfanyl]-1-naphthalen-1-yltetrazole

InChI

InChI=1S/C20H13FN8O2S/c21-16-10-4-2-7-14(16)12-27-19(22-18(24-27)29(30)31)32-20-23-25-26-28(20)17-11-5-8-13-6-1-3-9-15(13)17/h1-11H,12H2

InChI Key

ODDKPPVIRARSSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SC4=NC(=NN4CC5=CC=CC=C5F)[N+](=O)[O-]

Origin of Product

United States

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